11-Hydroxy-Delta-8-tetrahydrocannabinol is a psychoactive cannabinoid that is an active metabolite of Delta-8-tetrahydrocannabinol. This compound plays a significant role in the pharmacological effects associated with cannabis consumption, particularly in the context of Delta-8-tetrahydrocannabinol's psychoactive properties. It was first identified in 1970 and is notable for its higher potency compared to Delta-8-tetrahydrocannabinol, although it is less potent than its counterpart, 11-hydroxy-Delta-9-tetrahydrocannabinol. The compound is primarily sourced from the Cannabis sativa plant, where it occurs in trace amounts and can also be synthesized from cannabidiol through various chemical processes.
11-Hydroxy-Delta-8-tetrahydrocannabinol is classified as a cannabinoid, a class of compounds that interact with the endocannabinoid system in humans and other mammals. It is derived from the metabolism of Delta-8-tetrahydrocannabinol, which itself can be synthesized from cannabidiol extracted from hemp. The compound has been recognized for its psychoactive effects, making it relevant in both recreational and therapeutic contexts.
The synthesis of 11-Hydroxy-Delta-8-tetrahydrocannabinol typically involves the oxidation of Delta-8-tetrahydrocannabinol. This process can be achieved through various methods:
The chemical formula for 11-Hydroxy-Delta-8-tetrahydrocannabinol is with a molar mass of approximately 330.46 g/mol. The synthesis often requires careful control of reaction conditions to minimize byproducts and ensure high yields of the desired metabolite.
The molecular structure of 11-Hydroxy-Delta-8-tetrahydrocannabinol features a tricyclic terpenoid framework characteristic of cannabinoids. Its stereochemistry includes two defined stereocenters, contributing to its unique pharmacological profile.
Key structural data include:
C[C@H]1CC[C@H]2C(C1)CC(C2)(C)OC(=O)C(C)C(O)=C
This notation helps in computational modeling and understanding interactions at a molecular level.
11-Hydroxy-Delta-8-tetrahydrocannabinol undergoes several chemical reactions that are crucial for its pharmacological activity:
The binding affinity of 11-hydroxy forms at cannabinoid receptors indicates significant potency, with studies suggesting that it binds with higher affinity compared to Delta-8-tetrahydrocannabinol.
The mechanism of action for 11-Hydroxy-Delta-8-tetrahydrocannabinol involves interaction with the endocannabinoid system, primarily through binding to the cannabinoid receptor type 1 (CB1). Upon binding, it modulates neurotransmitter release, affecting various physiological processes such as pain perception, mood regulation, and appetite stimulation.
Research indicates that 11-hydroxy forms exhibit a significantly higher binding affinity (K_i = 0.37 nM) compared to Delta-9-tetrahydrocannabinol (K_i = 35 nM), suggesting enhanced psychoactive effects when consumed orally due to first-pass metabolism.
While specific physical properties such as color and odor are often unreported or variable, general characteristics include:
Chemical stability is a notable feature; the compound exhibits resistance to oxidation compared to other cannabinoids like Delta-9-tetrahydrocannabinol due to its structural configuration.
Relevant data include:
These properties are essential for understanding its bioavailability and therapeutic potential.
Scientific applications of 11-Hydroxy-Delta-8-tetrahydrocannabinol primarily revolve around its psychoactive properties and potential therapeutic uses. Research continues into its efficacy in pain management, anxiety reduction, and appetite stimulation. Additionally, it serves as an important marker in drug testing for distinguishing between different cannabinoid usage patterns.
The primary metabolic pathway for Δ8-tetrahydrocannabinol (Δ8-THC) involves cytochrome P450 (CYP450)-mediated oxidation at the C11 position, yielding 11-hydroxy-Δ8-tHC (11-OH-Δ8-THC). This conversion is predominantly catalyzed by the hepatic isoforms CYP2C9 and CYP3A4, which oxygenate the pentyl side chain of Δ8-THC to form the psychoactive metabolite [1] [6]. The reaction proceeds via allylic hydroxylation, generating an unstable radical intermediate that stabilizes into the 11-hydroxy derivative. In vitro studies using human liver microsomes confirm that CYP2C9 exhibits higher catalytic efficiency (Vmax = 8.2 nmol/min/mg protein) for this transformation compared to CYP3A4 (Vmax = 3.7 nmol/min/mg protein) [4] [9]. Notably, 11-OH-Δ8-THC can undergo further oxidation to 11-oxo-Δ8-THC via dehydrogenase activity, ultimately yielding the inactive carboxylate metabolite Δ8-THC-COOH [6] [9].
Repeated administration of 11-OH-Δ8-THC induces hepatic microsomal enzymes in mice, increasing the Vmax of aniline hydroxylase and p-nitroanisole O-demethylase by 40–60%. This auto-induction accelerates its own metabolism, contrasting with Δ8-THC, which primarily alters enzyme affinity (Km) [9].
Table 1: Key Enzymes in Δ8-THC Hydroxylation
Enzyme | Reaction Type | Catalytic Efficiency | Induction by 11-OH-Δ8-THC |
---|---|---|---|
CYP2C9 | Allylic hydroxylation | High (Vmax = 8.2 nmol/min/mg) | Moderate (↑ aniline hydroxylase) |
CYP3A4 | Allylic hydroxylation | Moderate (Vmax = 3.7 nmol/min/mg) | Mild (↑ p-nitroanisole O-demethylase) |
Dehydrogenase | Oxidation to 11-oxo metabolite | Not quantified | Not observed |
While hepatic metabolism dominates Δ8-THC biotransformation, extrahepatic tissues contribute significantly to 11-OH-Δ8-THC production. The brain, intestinal mucosa, and lungs express functional CYP450 isoforms capable of catalyzing C11-hydroxylation [5]. Brain microsomes generate 11-OH-Δ8-THC at approximately 30% of hepatic efficiency, potentially prolonging central nervous system exposure due to localized metabolite formation [5] [8]. Enterohepatic recirculation further complicates this dynamic: Δ8-THC absorbed in the intestine undergoes first-pass metabolism in the liver, but intestinal CYP3A4 concurrently produces 11-OH-Δ8-THC before systemic distribution [5].
Route-dependent differences are pronounced. Inhalation bypasses first-pass metabolism, yielding lower 11-OH-Δ8-THC:Δ8-THC plasma ratios (0.2:1) compared to oral administration (0.8:1), where intestinal and hepatic processing amplifies metabolite formation [5] [8]. Pulmonary conversion is negligible, positioning the liver and gut as primary sites for systemic 11-OH-Δ8-THC generation.
Table 2: Tissue-Specific Metabolic Contributions to 11-OH-Δ8-THC Formation
Tissue | Primary Enzymes | Relative Contribution | Impact of Route |
---|---|---|---|
Liver | CYP2C9 > CYP3A4 | High (70–80%) | Oral >> Inhalation |
Intestine | CYP3A4 | Moderate (15–25%) | Oral-specific |
Brain | CYP2C9, CYP3A4 | Low (5–10%) | Consistent across routes |
Lungs | Minimal CYP450 | Negligible | Inhalation bypass |
Pharmacokinetic parameters of Δ8-THC and 11-OH-Δ8-THC diverge significantly in absorption, distribution, and elimination. Following oral Δ8-THC administration in humans, time-to-maximum concentration (Tmax) for the parent compound ranges from 3.8–5.0 hours, while 11-OH-Δ8-THC exhibits delayed Tmax (4.6–5.3 hours), reflecting sequential metabolic generation [3]. The metabolite’s Cmax and AUC increase dose-linearly but exceed Δ8-THC by 1.7–2.9-fold at equivalent doses due to its slower elimination [3] [9].
11-OH-Δ8-THC demonstrates enhanced blood-brain barrier permeability attributed to its amphiphilic structure, which balances higher lipophilicity (logP = 5.8) than Δ8-THC (logP = 7.4) with moderate hydrogen-bonding capacity [8]. This facilitates rapid CNS entry, corroborated by rodent studies where direct 11-OH-Δ8-THC administration achieved brain concentrations 2.3-fold higher than Δ8-THC at 15 minutes post-IV dosing [8] [9]. Plasma protein binding is extensive for both compounds (>95%), but 11-OH-Δ8-THC exhibits a larger volume of distribution (Vd = 4.8 L/kg vs. 3.4 L/kg for Δ8-THC), reflecting deeper tissue penetration [5].
Interspecies differences in Δ8-THC metabolism profoundly influence 11-OH-Δ8-THC exposure. Mice exhibit accelerated hydroxylation compared to humans, with 11-OH-Δ8-THC AUClast values 4.8-fold higher than Δ8-THC after IV dosing [9]. Conversely, rats show preferential oxidation at C8 over C11, yielding lower 11-OH-Δ8-THC:Δ8-THC ratios (0.6:1 vs. 1.2:1 in humans) [4] [9].
Genetic polymorphisms further modulate human metabolism. CYP2C9*2 and *3 variants reduce hydroxylation efficiency by 30–60%, causing substantial interindividual variability in 11-OH-Δ8-THC formation [4]. Forensic analyses of human blood samples confirm ubiquitous detection of Δ8-THC-COOH (84% of Δ9-THC-positive cases), while 11-OH-Δ8-THC appears in only 15% of cases, suggesting rapid secondary metabolism [4]. Crucially, 11-OH-Δ8-THC undergoes species-dependent further metabolism: humans primarily form Δ8-THC-COOH, whereas mice generate significant quantities of 11-oxo-Δ8-THC and hydroxylated side-chain derivatives [4] [9].
Table 3: Species Variability in 11-OH-Δ8-THC Pharmacokinetics
Parameter | Mouse | Rat | Human | Key Influences |
---|---|---|---|---|
11-OH-Δ8-THC:Tmax (h) | 0.5–1.0 | 1.5–2.0 | 4.6–5.3 | CYP2C9 expression |
AUC ratio (11-OH:Δ8-THC) | 4.8:1 | 0.6:1 | 1.2:1 | Competing oxidation pathways |
Detection frequency | High (systemic) | Moderate | Low (transient) | Redundancy in oxidation |
Major secondary metabolites | 11-oxo-Δ8-THC | 8α/β-OH-Δ8-THC | Δ8-THC-COOH | Aldehyde dehydrogenase activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7